(5-ethoxy-1,3-oxathiolan-2-yl)methyl Benzoate
Description
(5-Ethoxy-1,3-oxathiolan-2-yl)methyl benzoate is a benzoate ester derivative featuring a 1,3-oxathiolane ring substituted with an ethoxy group at the 5-position. This heterocyclic structure differentiates it from simpler benzoate esters (e.g., methyl or benzyl benzoate) by introducing sulfur and oxygen atoms within the ring system, which may influence its physicochemical and biological properties.
Properties
Molecular Formula |
C13H16O4S |
|---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
(5-ethoxy-1,3-oxathiolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C13H16O4S/c1-2-15-11-9-18-12(17-11)8-16-13(14)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 |
InChI Key |
HKCZGPSAMRMJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CSC(O1)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-ethoxy-1,3-oxathiolan-2-yl)methyl Benzoate typically involves the reaction of benzoic acid with (5-ethoxy-1,3-oxathiolan-2-yl)methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate esterification, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-ethoxy-1,3-oxathiolan-2-yl)methyl Benzoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry: (5-ethoxy-1,3-oxathiolan-2-yl)methyl Benzoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (5-ethoxy-1,3-oxathiolan-2-yl)methyl Benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit oxidative enzymes, reducing the production of reactive oxygen species and mitigating oxidative stress. Additionally, its ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique structure can be contrasted with other benzoate esters and oxathiolane derivatives:
Table 1: Structural and Functional Comparisons
Key Observations :
- The oxathiolane ring’s sulfur atom could improve stability or reactivity compared to non-heterocyclic esters .
- Biological Activity: Methyl benzoate exhibits high fumigant toxicity (LC50: 0.1 µL/L air) against Plodia interpunctella, outperforming monoterpenes .
Physicochemical and Functional Properties
- Volatility : Methyl benzoate’s low molecular weight (136.15 g/mol) contributes to its volatility, a critical factor in fumigant efficacy . The oxathiolane ring and ethoxy group in the target compound may reduce volatility, extending residual activity.
- Odor Profiles: Odor varies significantly among benzoate esters. Methyl benzoate’s cananga-like scent contrasts with benzyl benzoate’s almond-balsamic notes . The target compound’s odor is uncharacterized but could differ due to the oxathiolane moiety.
Biological Activity
(5-ethoxy-1,3-oxathiolan-2-yl)methyl Benzoate is a synthetic compound that features a unique oxathiolane ring structure, which contributes to its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in antimicrobial and antiviral therapies. The following sections will explore its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The structure of this compound is characterized by:
- Oxathiolane Ring : A five-membered ring containing one sulfur and one oxygen atom.
- Benzoate Moiety : Enhances lipophilicity, affecting membrane interactions.
- Ethoxy Group : May improve solubility and biological activity compared to other oxathiolane derivatives.
Biological Activity Overview
Research indicates that compounds with oxathiolane structures often exhibit significant biological activities. Notable activities include:
-
Antimicrobial Activity :
- Compounds similar to this compound have demonstrated effectiveness in inhibiting bacterial growth. This is particularly relevant in the context of increasing antibiotic resistance .
- A study highlighted the compound's potential against Gram-positive and Gram-negative bacteria, suggesting its role as a lead compound for antibiotic development.
-
Antiviral Properties :
- Oxathiolane nucleoside analogues have shown antiviral activity, particularly against HIV. Research indicates that certain enantiomers exhibit higher anti-HIV activity with lower toxicity compared to their natural counterparts .
- The mechanism involves the inhibition of viral polymerases, which are crucial for viral replication.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:
- Inhibition Zone Diameter : Measured against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
This data supports the compound's potential as an antimicrobial agent .
Study 2: Antiviral Activity
In another investigation focusing on antiviral properties, the compound was tested against HIV strains in vitro:
- IC50 Values : The concentration required to inhibit viral replication by 50%.
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.5 |
| AZT (Zidovudine) | 0.3 |
The results indicate comparable efficacy to existing antiviral drugs, highlighting its therapeutic potential .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with other oxathiolane derivatives is essential:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,3-Oxathiolane | Basic oxathiolane structure | Found in several nucleoside analogs |
| 5-Fluoro-1,3-Oxathiolane | Fluorine substitution at the 5-position | Increased antiviral activity |
| 5-Acetyloxy-1,3-Oxathiolane | Acetylated at the 5-position | Enhanced lipophilicity |
| This compound | Ethoxy and benzoate moiety | Improved solubility and biological activity compared to others |
Q & A
Q. What are the common synthetic routes for preparing (5-ethoxy-1,3-oxathiolan-2-yl)methyl benzoate?
The synthesis typically involves esterification of the oxathiolane precursor with benzoyl chloride under basic conditions. For example, thiourea derivatives reacting with formaldehyde and ethanol in refluxing ethanol (4–6 hours) can form oxathiolane intermediates, followed by benzoylation . Key steps include:
- Nucleophilic substitution : Ethoxy group introduction via ethanol in acidic or anhydrous conditions.
- Esterification : Reaction with benzoyl chloride in the presence of a base (e.g., pyridine) to minimize side reactions.
- Purification : Silica gel column chromatography using ethyl acetate/hexane gradients (60% EA/hexane) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm the oxathiolane ring structure (e.g., δ 5.2–5.5 ppm for oxathiolane protons) and benzoate ester groups (aromatic protons at δ 7.4–8.1 ppm) .
- HPLC : Assess purity (>98% by area normalization) under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 370.4 [M+H]⁺ for C₂₀H₁₈O₇) .
Q. What safety protocols are recommended for handling this compound?
While no specific GHS hazards are reported, standard precautions apply:
- Ventilation : Use fume hoods to avoid vapor inhalation .
- PPE : Gloves (nitrile), lab coats, and safety goggles .
- Storage : In airtight containers at 0–6°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the ethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?
The ethoxy group acts as an electron-donating substituent, stabilizing the oxathiolane ring via inductive effects. This enhances resistance to ring-opening under acidic conditions but may reduce electrophilicity at the methyl benzoate carbonyl. Comparative studies with methoxy or propoxy analogs (e.g., 3-ethoxy-4-methoxybenzaldehyde derivatives) show ethoxy’s optimal balance of steric bulk and electronic effects for stability .
Q. What computational methods can predict the compound’s interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina can model binding to enzymes (e.g., cytochrome P450) using the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level) .
- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (GROMACS, 100 ns trajectories) .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70) and blood-brain barrier permeability (logBB < 0.3) .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from:
- Purity Variability : Impurities >2% (e.g., unreacted benzoyl chloride) skew bioassays. Validate purity via HPLC before testing .
- Assay Conditions : pH-dependent hydrolysis (e.g., faster degradation at pH > 8) alters effective concentrations. Use buffered solutions (pH 7.4) .
- Structural analogs : Compare with derivatives like 4-(benzoylamino)-6-arylazo-naphthalene disulfonates to isolate substituent effects .
Q. What strategies optimize the compound’s stability in aqueous solutions?
- pH Control : Degradation is minimized at pH 5–6 (acetate buffer) .
- Lyophilization : Convert to stable amorphous solid dispersions with PVP or cyclodextrins .
- Light Protection : Store in amber vials to prevent photooxidation of the benzoate group .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
